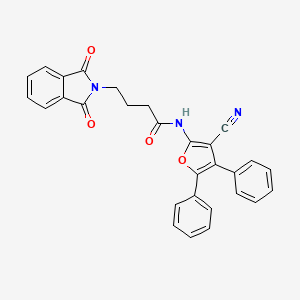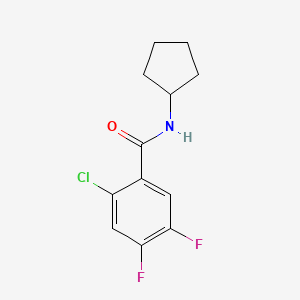![molecular formula C18H14ClN5O5S B5020222 4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B5020222.png)
4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential use in the treatment of various autoimmune diseases.
科学研究应用
4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide has been extensively studied for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively inhibit the activity of JAK3, a key enzyme involved in the signaling pathways that regulate immune cell function. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which are known to play a role in the development and progression of autoimmune diseases.
作用机制
4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide selectively inhibits the activity of JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. JAK3 is a key enzyme involved in the signaling pathways that regulate immune cell function, particularly the differentiation and activation of T cells. By inhibiting JAK3, 4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide reduces the production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21, which are known to play a role in the development and progression of autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide has been shown to effectively reduce the production of pro-inflammatory cytokines in vitro and in vivo. In animal models of autoimmune diseases, 4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide has been shown to reduce disease severity and improve clinical outcomes. In clinical trials, 4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, with a favorable safety profile.
实验室实验的优点和局限性
4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide is a highly selective inhibitor of JAK3, with minimal off-target effects. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, 4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide has limited solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments. Additionally, its high potency can make it challenging to determine the optimal dose for in vivo studies.
未来方向
4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide has shown promising results in the treatment of autoimmune diseases, but there is still much to be learned about its potential applications. Future research should focus on identifying the optimal dosing regimen for different autoimmune diseases, as well as exploring its potential use in combination with other therapies. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide in humans. Finally, the development of new JAK3 inhibitors with improved solubility and pharmacokinetic properties could lead to the development of more effective treatments for autoimmune diseases.
合成方法
4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-aminobenzenesulfonyl chloride, followed by the addition of 4-(4-methyl-2-pyrimidinylamino)aniline under basic conditions. The resulting product is then purified by column chromatography to obtain 4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide in high yield and purity.
属性
IUPAC Name |
4-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O5S/c1-11-8-9-20-18(21-11)23-30(28,29)14-5-3-13(4-6-14)22-17(25)15-7-2-12(19)10-16(15)24(26)27/h2-10H,1H3,(H,22,25)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOHTZWJQIMMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5020145.png)
![allyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5020149.png)
![2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5020150.png)

![N-[2-(3-fluorophenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5020177.png)
![N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5020183.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-methyl-1-piperidinyl)acetamide diethanedioate](/img/structure/B5020185.png)

![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5020199.png)
![N-{1-[1'-(2-pyridinylmethyl)-1,4'-bipiperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5020204.png)
![methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2(1H)-isoquinolinyl]benzoate](/img/structure/B5020209.png)
![benzyl 4-{[(4-iodophenyl)sulfonyl]oxy}benzoate](/img/structure/B5020212.png)
![N-[(2-chlorophenyl)(4-chlorophenyl)methyl]urea](/img/structure/B5020236.png)